molecular formula C13H18O B035212 4-t-Butoxy-alpha-methylstyrene CAS No. 105612-78-0

4-t-Butoxy-alpha-methylstyrene

Cat. No. B035212
M. Wt: 190.28 g/mol
InChI Key: LQDGDDQWVWZDCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-t-Butoxy-alpha-methylstyrene is synthesized by the reaction of styrene with tert-butyl hydroperoxide in the presence of a catalyst. In general, poly(4-hydroxy styrene) (PHSt) is the most famous hydroxylated PSt and synthesized through the free-radical polymerization of 4-vinylphenol, and its protected forms (e.g., 4-tert-butoxystyrene, 4-acetoxystyrene, and acetal protected styrene) .


Molecular Structure Analysis

The molecular structure of 4-t-Butoxy-alpha-methylstyrene is derived from its parent compound, alpha-Methylstyrene (AMS), which is an organic compound with the formula C6H5C(CH3)=CH2 . The tacticity and microstructure of AMS were studied by 13C nuclear magnetic resonance spectroscopy (13C NMR) .


Chemical Reactions Analysis

Butoxy-alpha-methylstyrene is a versatile chemical compound with various applications in scientific research. Its unique structure allows for the synthesis of novel polymers and materials. It is used in the synthesis of (acrylonitrile-styrene-acrylic copolymer)/ (α-methylstyrene-acrylonitrile copolymer) .

Scientific Research Applications

Polymer Synthesis and Tacticity Study

P-tert-Butoxy-alpha-methyl styrene is used in the synthesis of poly (α-methyl styrene) (PAS) through free radical photo-polymerization . The tacticity and microstructure of PAS are studied using 13C nuclear magnetic resonance spectroscopy . This research is significant for understanding the stereo sequences at pentad and hexad levels of the quaternary type of aliphatic, aromatic, and methylene carbon .

Blending Modification

The compound has been extensively used in blending modification due to its low cost and withstanding performance .

Adhesives Formulation

P-tert-Butoxy-alpha-methyl styrene is used in the formulation of adhesives . It contributes to the adhesive’s performance and durability.

Paper Coating

The compound is used in paper coating applications . It enhances the quality and durability of the paper product.

Inertial Confinement Fusion

Poly (α-methyl styrene) (PAS), synthesized from P-tert-Butoxy-alpha-methyl styrene, is one of the most promising target capsule materials in inertial confinement fusion because of its appropriate thermal degradable .

Enhancing Properties of PVC

PAS is used for enhancing the Heat Deflection Temperature (HDT), glass temperature, and mechanical properties of Polyvinyl Chloride (PVC) .

Organic Thin Film Transistors

Poly (α-methyl styrene) (PαMS), derived from P-tert-Butoxy-alpha-methyl styrene, has been extensively studied for its capability to improve semiconductor crystallization, reduce bulk crystal misorientation, induce phase segregation, enhance morphological uniformity, and boost electrical performance of organic thin film transistors and organic electronic devices .

Organic Electronic Applications

PαMS can be versatilely implemented to improve other new organic semiconductor crystallization and mobility for high-performance organic electronic applications .

Safety And Hazards

Alpha-Methylstyrene, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and may be fatal if swallowed and enters airways. It may cause an allergic skin reaction, serious eye irritation, respiratory irritation, drowsiness or dizziness. It is suspected of causing cancer .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-9H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDGDDQWVWZDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-tert-Butoxy-alpha-methyl styrene

Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated, except that there was utilized 16.9 grams (0.70 mole) of magnesium metal and 100 grams (0.66 mole) of 4-chloro-α-methylstyrene dissolved in 200 ml. of tetrahydrofuran. The Grignard reaction was started by the addition of a small amount of methyl iodide. After the reaction mixture had been refluxed for 12 hours, there was added at 0° C. in a dropwise manner a solution of 85 grams of t-butylperbenzoate in 300 ml. of ethylether. A crystalline product identified as 4,4'-diisopropenylbiphenyl was isolated from the oil which was recovered by filtering the mixture and washing with methanol. After stripping the methanol, a 69.3% yield of 4-t-butoxy-α-methylstyrene was isolated by fractional distillation as a colorless liquid having a boiling point of 65°-68° C. at 0.03 millimeters.
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